![molecular formula C20H26N2O4S B3919564 N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3919564.png)
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as BVT.2733, is a small molecule inhibitor that targets the enzyme dipeptidyl peptidase 3 (DPP3). DPP3 is an intracellular enzyme that plays a role in regulating cardiac function, inflammation, and apoptosis. BVT.2733 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including heart failure, sepsis, and cancer.
Mechanism of Action
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide targets DPP3, an intracellular enzyme that cleaves dipeptides from the N-terminus of proteins. DPP3 has been implicated in various physiological processes, including cardiac function, inflammation, and apoptosis. N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide inhibits DPP3 activity, leading to the accumulation of its substrate, angiotensin II, which has been shown to have beneficial effects on cardiac function and inflammation.
Biochemical and Physiological Effects
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been shown to have several biochemical and physiological effects in preclinical models. In heart failure models, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide improves cardiac function by reducing fibrosis and inflammation. In sepsis models, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide reduces organ damage and improves survival by reducing inflammation and oxidative stress. In cancer models, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide inhibits tumor growth and metastasis by modulating the immune response and reducing angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide in lab experiments is its specificity for DPP3, which allows for the study of the enzyme's role in various physiological processes. However, one limitation is that N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has only been studied in preclinical models, and its efficacy and safety in humans are still unknown.
Future Directions
There are several future directions for the study of N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. One direction is to further investigate its potential as a therapeutic agent for heart failure, sepsis, and cancer in clinical trials. Another direction is to explore its role in other physiological processes, such as inflammation and apoptosis. Additionally, the development of more potent and selective DPP3 inhibitors may lead to improved therapeutic outcomes.
Scientific Research Applications
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has been studied extensively in preclinical models of heart failure, sepsis, and cancer. In a rat model of heart failure, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide improved cardiac function and reduced inflammation and fibrosis. In a mouse model of sepsis, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide improved survival and reduced organ damage. In a mouse model of breast cancer, N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide inhibited tumor growth and metastasis.
properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(2,3)21-19(23)15-22(14-16-8-6-5-7-9-16)27(24,25)18-12-10-17(26-4)11-13-18/h5-13H,14-15H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPTIXSFFBCDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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